molecular formula C22H22N2O6S B11480154 4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid

4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid

Cat. No.: B11480154
M. Wt: 442.5 g/mol
InChI Key: BFECISASGDELKC-UHFFFAOYSA-N
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Description

4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid is a complex organic compound with a unique structure that includes a quinoline moiety, a sulfonamide group, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxy Linker: The ethoxy linker is attached via an etherification reaction, where the sulfonamide-quinoline intermediate is reacted with an ethyl halide in the presence of a base.

    Formation of the Benzoic Acid Derivative:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline moiety, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be investigated for similar activities.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs. The quinoline moiety is a common scaffold in many pharmaceuticals, and the presence of the sulfonamide group could enhance its biological activity.

Industry

In industry, the compound could be used in the development of new materials, particularly those with specific electronic or optical properties. The quinoline moiety is known for its fluorescence, which could be exploited in the design of new sensors or imaging agents.

Mechanism of Action

The mechanism by which 4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid exerts its effects would depend on its specific application. In a biological context, the sulfonamide group could interact with enzymes or receptors, inhibiting their activity. The quinoline moiety could intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid: The parent compound.

    4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzenesulfonic acid: A sulfonic acid derivative.

    4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzamide: An amide derivative.

Uniqueness

The uniqueness of this compound lies in its combination of a quinoline moiety, a sulfonamide group, and a benzoic acid derivative. This combination of functional groups provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

4-[2-[(4-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-7-yl)sulfonylamino]ethoxy]benzoic acid

InChI

InChI=1S/C22H22N2O6S/c1-14-11-20(25)24-9-2-3-16-12-18(13-19(14)21(16)24)31(28,29)23-8-10-30-17-6-4-15(5-7-17)22(26)27/h4-7,11-13,23H,2-3,8-10H2,1H3,(H,26,27)

InChI Key

BFECISASGDELKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCCC3=C2C1=CC(=C3)S(=O)(=O)NCCOC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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